molecular formula C13H11BrN2O3S B2789996 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 71591-70-3

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No. B2789996
CAS RN: 71591-70-3
M. Wt: 355.21
InChI Key: MZQNQVMSLLVKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-thiazol-2-amine derivatives are synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives are confirmed by physicochemical and spectral characteristics .


Synthesis Analysis

The synthesis of these derivatives involves a series of chemical reactions, and the molecular structures are confirmed by physicochemical and spectral characteristics . The synthesized compounds are further evaluated for their in vitro antimicrobial activity and anticancer activity .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives are confirmed by their physicochemical properties and spectroanalytical data .

Future Directions

The future directions in the research of these derivatives could involve further exploration of their antimicrobial and anticancer activities, as well as the development of novel chemical therapeutic drugs .

properties

IUPAC Name

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNQVMSLLVKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

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